3-Chloro-2-nitro p-Anisidine

Catalog No.
S13971374
CAS No.
M.F
C13H11ClN2O3
M. Wt
278.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-nitro p-Anisidine

Product Name

3-Chloro-2-nitro p-Anisidine

IUPAC Name

3-chloro-N-(4-methoxyphenyl)-2-nitroaniline

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

InChI

InChI=1S/C13H11ClN2O3/c1-19-10-7-5-9(6-8-10)15-12-4-2-3-11(14)13(12)16(17)18/h2-8,15H,1H3

InChI Key

KPXMOHMQCLQOJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)[N+](=O)[O-]

3-Chloro-2-nitro p-Anisidine is an organic compound with the molecular formula C₇H₈ClN₂O₃. It is characterized by a chloro and nitro substituent on the aromatic ring of p-anisidine, which is itself a derivative of anisole. This compound appears as a crystalline solid and is used primarily in chemical synthesis and as an intermediate in the production of dyes and pharmaceuticals. Its structural formula indicates that it contains both a chlorine atom and a nitro group attached to the aromatic ring, which significantly influences its reactivity and biological properties.

Due to its functional groups:

  • Nucleophilic Substitution: The presence of the chloro group makes it susceptible to nucleophilic attack, allowing for substitution reactions to occur.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which can be utilized in synthetic pathways.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can influence electrophilic substitution reactions on the aromatic ring, directing new substituents to specific positions.

These reactions are essential for synthesizing more complex molecules, particularly in dye chemistry and medicinal chemistry.

Research indicates that 3-Chloro-2-nitro p-Anisidine exhibits mutagenic properties. It has been classified among chemicals that can potentially cause genetic mutations due to its structural characteristics, which allow it to interact with DNA. The compound may also exhibit toxicity, similar to other aromatic amines, particularly through mechanisms that involve oxidative stress or formation of reactive metabolites that can bind covalently to cellular macromolecules .

Several methods for synthesizing 3-Chloro-2-nitro p-Anisidine have been reported:

  • Nitration and Halogenation: Starting from p-anisidine, nitration using a mixture of concentrated nitric and sulfuric acids followed by chlorination can yield 3-Chloro-2-nitro p-Anisidine.
  • Direct Chlorination: p-Anisidine can be chlorinated with thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chloro substituent.
  • Mixed Nitro-Chlorobenzene Method: A process involving mixed nitrochlorobenzenes in an aqueous solvent, where etherification and hydrogenation steps are employed, has also been described .

3-Chloro-2-nitro p-Anisidine finds applications in various fields:

  • Dye Manufacturing: It is used as an intermediate in synthesizing azo dyes and other colorants.
  • Pharmaceuticals: The compound serves as a precursor in the synthesis of pharmaceutical agents due to its ability to undergo further chemical transformations.
  • Analytical Chemistry: It is utilized as a reagent for detecting certain compounds, including aldehydes and ketones.

Studies have shown that 3-Chloro-2-nitro p-Anisidine can interact with biological systems at the molecular level. Its potential mutagenicity raises concerns regarding its safety in industrial applications. Research indicates that exposure may lead to oxidative damage and alterations in cellular function due to its reactive nature . The compound's interactions with DNA suggest that it could potentially lead to carcinogenic effects, similar to other compounds within its class.

Several compounds share structural similarities with 3-Chloro-2-nitro p-Anisidine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
p-AnisidineContains an amino group instead of nitroLess toxic compared to its chlorinated/nitrated derivatives
4-Chloro-2-nitroanilineContains a chloro and nitro group on different positionsOften used in dye manufacturing but has different reactivity
o-AnisidineSimilar structure but differs in substitution positionGenerally less mutagenic than para-substituted analogs
4-EthoxyanilineContains an ethoxy group instead of chloroExhibits different solubility properties

The uniqueness of 3-Chloro-2-nitro p-Anisidine lies in its specific combination of chloro and nitro groups on the aromatic ring, which enhances its reactivity compared to other similar compounds. This reactivity makes it particularly valuable in synthetic organic chemistry while also necessitating caution due to its biological activity.

Catalytic Amination and Nitro-Group Introduction Strategies

The introduction of nitro groups into aromatic amines like p-anisidine requires precise control over reaction conditions to avoid over-nitration or isomerization. A common approach involves direct nitration of o-anisidine in a sulfuric acid medium using nitric acid or inorganic nitrates. For example, nitrating o-anisidine in concentrated sulfuric acid at reduced temperatures (5–15°C) with a sulfuric acid-nitric acid mixture selectively produces p-nitro-o-anisidine, minimizing the formation of the 5-nitro isomer. This method achieves yields exceeding 85% by leveraging the electron-donating methoxy group’s para-directing effects.

Catalytic amination further refines nitro-group positioning. Palladium-based catalysts, such as Ce-modified Pd-C, enhance hydrogenation efficiency during the reduction of nitro intermediates. In one protocol, hydrogenation of nitro-chlorobenzene derivatives at 80°C under 0.3 MPa hydrogen pressure with Ce-Pd-C catalysts achieves 98.8% conversion to aminoanisole. The catalyst’s stability is critical, as skeletal nickel alternatives require higher temperatures (180°C) and pressures (1.9 MPa), increasing energy costs.

Solvent-Mediated Rearrangement in Nitrochlorobenzene Derivatives

Solvent selection profoundly influences reaction pathways and isomer distribution. Water-based systems, as demonstrated in the etherification of mixed nitrochlorobenzene, simplify post-reaction separation while reducing environmental impact. For instance, reacting nitrochlorobenzene isomers with methanol in aqueous sodium hydroxide at 120°C and 0.6 MPa pressure yields nitroanisole derivatives with 98.3% efficiency. The aqueous phase facilitates the removal of inorganic salts, while the organic phase (etherified product) separates cleanly at room temperature.

In contrast, non-polar solvents like toluene may promote undesired meta-isomer accumulation. A study using m-nitrochlorobenzene oil (20–45% meta-isomer concentration) in methanol with sodium hydroxide showed that solvent polarity directs methoxylation toward para-substituted products. Adjusting the methanol-to-water ratio to 1:2 enhances para-selectivity by stabilizing the transition state through hydrogen bonding.

Methoxylation Pathways for Para-Substituted Anisidine Analogues

Methoxylation of nitrochlorobenzene is pivotal for generating para-substituted anisidine precursors. The reaction typically involves nucleophilic aromatic substitution, where methoxide ions displace chloride under alkaline conditions. For example, treating p-nitrochlorobenzene with methanol and sodium hydroxide at 150°C and 1.6 MPa produces p-nitroanisole with 99.4% conversion. Excess methanol drives the reaction to completion, while residual chloride is removed via distillation.

Para-selectivity is further enhanced using phase-transfer catalysts like tetrabutylammonium bromide, which increases methoxide availability at the reaction interface. Post-methoxylation, catalytic hydrogenation with Pd-C reduces nitro groups to amines, yielding p-anisidine. Subsequent chlorination at the 3-position introduces the chloro substituent, often via electrophilic substitution using chlorine gas in the presence of FeCl₃.

Industrial-Scale Production Challenges and Yield Optimization

Scaling 3-chloro-2-nitro p-anisidine synthesis presents multiple hurdles:

  • Isomer Separation: Crude reaction mixtures contain ortho, meta, and para isomers, necessitating energy-intensive distillation. Continuous rectification towers operating at 140–180°C and 2.0–3.0 kPa separate isomers, with para-anisidine recovered at 99.1–99.5% purity. However, meta-isomer accumulation in recycled streams reduces throughput over time.

  • Catalyst Lifetime: Skeletal nickel catalysts degrade after 5–7 batches due to sulfur poisoning, whereas Ce-Pd-C maintains activity for 10+ cycles with periodic regeneration.

  • Byproduct Management: Aniline, a common byproduct of nitro reduction, contaminates final products if not removed. Reactive distillation columns equipped with selective adsorbents (e.g., activated carbon) reduce aniline concentrations to <0.1%.

  • Solvent Recycling: Aqueous phases from etherification and hydrogenation steps require filtration to remove salts and organic residues. Implementing nanofiltration membranes reduces freshwater consumption by 40%.

Yield optimization strategies include:

  • Temperature Gradients: Staged heating during nitration (70°C → 120°C) minimizes side reactions.
  • Realtime Monitoring: Inline HPLC analysis adjusts reactant feed rates to maintain stoichiometric balance.

Quantum mechanical modeling provides fundamental insights into the electronic structure and substituent effects in 3-Chloro-2-nitro p-Anisidine. Density functional theory calculations reveal significant electronic modifications induced by the multi-substituted aromatic framework [1] [2] [3].

Electronic Structure Calculations

The electronic properties of 3-Chloro-2-nitro p-Anisidine have been extensively characterized using density functional theory methods. The highest occupied molecular orbital energy lies at -6.43 eV using the B3LYP/6-311G(d,p) level of theory, while the lowest unoccupied molecular orbital energy is positioned at -2.58 eV [2]. This configuration results in a HOMO-LUMO energy gap of 3.85 eV, indicating moderate electronic stability within the aromatic system [3].

The molecular orbital analysis demonstrates that the electron-withdrawing nitro and chloro substituents significantly stabilize both the HOMO and LUMO energy levels compared to the parent anisidine structure. The methoxy group, acting as an electron-donating substituent, provides partial compensation for the electron-withdrawing effects, resulting in a dipole moment of 4.21 D [1].

Substituent Electronic Effects

The electronic effects of individual substituents in 3-Chloro-2-nitro p-Anisidine can be quantified through molecular orbital coefficient analysis. The nitro group at the ortho position exhibits the strongest electron-withdrawing character, with significant contributions to the LUMO through its π* orbital system [2]. The chlorine substituent at the meta position contributes primarily through inductive electron withdrawal, while the methoxy group at the para position donates electron density through both inductive and resonance mechanisms [3].

The ionization potential of 6.43 eV indicates relatively high electron-donating resistance, while the electron affinity of 2.58 eV suggests moderate electron-accepting capability [2]. The electronegativity value of 4.51 eV reflects the compound's balanced electron-withdrawing and electron-donating character [3].

Quantum Chemical Descriptors

The chemical hardness parameter of 1.93 eV demonstrates moderate resistance to electronic perturbations, while the softness value of 0.26 eV⁻¹ indicates reasonable polarizability [3]. The electrophilicity index of 5.27 eV suggests significant electrophilic character, primarily attributed to the combined effects of the nitro and chloro substituents [3].

Hammett Parameter Analysis for Reactivity Predictions

Hammett parameter analysis provides quantitative assessment of substituent effects on the reactivity of 3-Chloro-2-nitro p-Anisidine. The linear free energy relationship approach enables prediction of reaction rates and equilibrium constants based on substituent electronic properties [4] [5] [6].

Individual Substituent Constants

The Hammett substituent constants for 3-Chloro-2-nitro p-Anisidine reflect the electronic nature of each functional group. The meta-chloro substituent exhibits a σ value of 0.37, indicating moderate electron-withdrawing character through inductive effects [5] [7]. The ortho-nitro group demonstrates a σ value of 0.71, representing strong electron-withdrawing properties through both inductive and resonance mechanisms [5] [7].

The para-methoxy substituent shows a σ value of -0.27, reflecting electron-donating characteristics through resonance effects involving the oxygen lone pair electrons [5] [7]. The combined effect of all three substituents yields a net σ value of 0.81, indicating overall electron-withdrawing character for the multiply-substituted system [5].

Reactivity Predictions

The Hammett equation applications to 3-Chloro-2-nitro p-Anisidine suggest enhanced reactivity toward nucleophilic substitution reactions. The positive combined σ value of 0.81 indicates that the compound should exhibit increased reaction rates in nucleophilic aromatic substitution processes compared to unsubstituted anisidine [6] [8].

The electron-withdrawing nature of the nitro and chloro substituents stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack, thereby lowering the activation energy for the reaction [4]. The para-methoxy group provides some stabilization through resonance but does not overcome the strong electron-withdrawing effects of the nitro and chloro substituents [5].

Structure-Reactivity Relationships

The Hammett parameter analysis reveals that the reactivity of 3-Chloro-2-nitro p-Anisidine toward electrophilic substitution should be significantly reduced compared to simpler aromatic amines. The cumulative electron-withdrawing effects decrease the nucleophilicity of the aromatic ring, making electrophilic attack less favorable [6] [8].

For reactions involving the amino group, the electron-withdrawing substituents reduce the basicity and nucleophilicity of the nitrogen center. This effect is particularly pronounced due to the ortho-position of the nitro group, which exerts both inductive and field effects on the amino functionality [4] [5].

Molecular Dynamics Simulations of Solvation Behavior

Molecular dynamics simulations provide detailed insights into the solvation thermodynamics and structural behavior of 3-Chloro-2-nitro p-Anisidine in various solvent environments. The solvation properties significantly influence the compound's reactivity and biological activity [9] [10] [11].

Solvation Thermodynamics

The solvation free energy of 3-Chloro-2-nitro p-Anisidine varies considerably among different solvents. In water, the compound exhibits a solvation free energy of -8.4 kcal/mol, indicating favorable interactions with the aqueous environment [9] [10]. The more polar dimethyl sulfoxide solvent provides enhanced solvation with a free energy of -11.8 kcal/mol, while methanol shows intermediate behavior at -9.6 kcal/mol [9] [10].

The solvation enthalpy values reveal strong enthalpic contributions to the solvation process. Water solvation involves an enthalpy change of -12.7 kcal/mol, while dimethyl sulfoxide and methanol show values of -15.3 and -13.2 kcal/mol, respectively [9] [10]. The entropic contributions are uniformly unfavorable, with water showing the most negative entropy change of -14.3 cal/mol·K [9] [10].

Solvent Structure and Dynamics

The hydration number analysis indicates that 3-Chloro-2-nitro p-Anisidine forms approximately 6.2 hydrogen bonds with water molecules in the first solvation shell [9] [10]. The nitro group serves as a strong hydrogen bond acceptor, while the amino group acts as both donor and acceptor [11]. The methoxy group provides additional hydrogen bond accepting sites through its oxygen lone pairs [9].

The diffusion coefficient in water is 2.8 × 10⁻⁹ m²/s, indicating moderate molecular mobility [9] [10]. The residence time of water molecules in the first solvation shell is 1.7 ps, suggesting rapid solvent exchange around the solute [9] [10]. The radius of gyration of 4.3 Å reflects the compact molecular structure in aqueous solution [9] [10].

Solvent-Dependent Conformational Changes

Molecular dynamics simulations reveal that the conformation of 3-Chloro-2-nitro p-Anisidine depends significantly on the solvent environment. In water, the molecule adopts a slightly more extended conformation with a solvent accessible surface area of 195.2 Ų [9] [10]. The polar solvent interactions stabilize conformations that maximize hydrogen bonding with the surrounding solvent molecules [11].

In dimethyl sulfoxide, the increased solvation leads to a more expanded molecular structure with a solvent accessible surface area of 203.8 Ų [9] [10]. The stronger solvation interactions in dimethyl sulfoxide result in reduced molecular mobility, as evidenced by the lower diffusion coefficient of 1.6 × 10⁻⁹ m²/s [9] [10].

Implications for Chemical Reactivity

The solvation behavior of 3-Chloro-2-nitro p-Anisidine has significant implications for its chemical reactivity. The strong solvation in polar solvents stabilizes the ground state, potentially reducing reaction rates for processes requiring desolvation [11]. The hydrogen bonding patterns observed in the molecular dynamics simulations suggest that reactions involving the amino group may be particularly sensitive to solvent effects [9] [10].

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

278.0458199 g/mol

Monoisotopic Mass

278.0458199 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types